molecular formula C14H13BrO2 B1338864 1-(2-Bromoethoxy)-4-phenoxybenzene CAS No. 87545-48-0

1-(2-Bromoethoxy)-4-phenoxybenzene

Cat. No.: B1338864
CAS No.: 87545-48-0
M. Wt: 293.15 g/mol
InChI Key: DHBGFBFDCPJARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-4-phenoxybenzene is an organic compound characterized by the presence of a bromoethoxy group and a phenoxy group attached to a benzene ring

Scientific Research Applications

1-(2-Bromoethoxy)-4-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-phenoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, the reaction between 4-phenoxyphenol and 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydride results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as phenoxyethanol derivatives.

    Oxidation: Phenolic compounds are typically formed.

    Reduction: Ethoxy-substituted benzene derivatives are produced.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-phenoxybenzene involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

  • 1-(2-Bromoethoxy)-2-ethoxybenzene
  • 1-(2-Bromoethoxy)-4-methoxybenzene
  • 1-(2-Bromoethoxy)-2-bromobenzene

Comparison: Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications .

Properties

IUPAC Name

1-(2-bromoethoxy)-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBGFBFDCPJARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532197
Record name 1-(2-Bromoethoxy)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87545-48-0
Record name 1-(2-Bromoethoxy)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-Phenoxy-phenoxy)-ethanol (2.2 g, 9.55 mmol), triphenylphosphine (2.76 g, 10.5 mmol), and dichloromethane (DCM) (36.7 mL) after stirring at 0° C., was added N-Bromosuccinimide (1.87 g, 10.5 mmol). The resulting mixture was stirred at 0° C. for 30 minutes and then at room temperature for 30 minutes. Reaction mixture was concentrated in vacuo to obtain the crude mixture, which was purified by of silica gel flash chromatography, using EtOAc/hexane (gradient system), to obtain the product (2.5 g, 89%): 1H NMR (400 MHz, CDCL3).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-4-phenoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-4-phenoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethoxy)-4-phenoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethoxy)-4-phenoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethoxy)-4-phenoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethoxy)-4-phenoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.